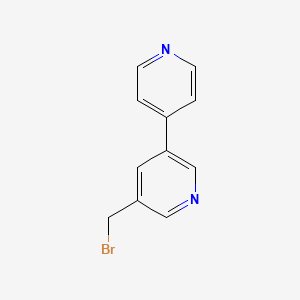
3-((2,3-Difluorophenyl)fluoromethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-Difluorophenyl)fluoromethyl)azetidine is a chemical compound characterized by the presence of a fluoromethyl group attached to an azetidine ring, which is further substituted with a 2,3-difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Difluorophenyl)fluoromethyl)azetidine typically involves the reaction of 2,3-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3-Difluorophenyl)fluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst at room temperature.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-((2,3-Difluorophenyl)fluoromethyl)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((2,3-Difluorophenyl)fluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoromethyl group and the azetidine ring contribute to the compound’s binding affinity and selectivity towards its targets. Detailed studies on the compound’s binding interactions and effects on cellular processes are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Fluoromethyl)azetidine
- 3-((2,3-Difluorophenyl)methyl)azetidine
- 3-(2,3-Difluorophenyl)azetidine
Uniqueness
3-((2,3-Difluorophenyl)fluoromethyl)azetidine is unique due to the presence of both a fluoromethyl group and a 2,3-difluorophenyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
3-[(2,3-difluorophenyl)-fluoromethyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-8-3-1-2-7(10(8)13)9(12)6-4-14-5-6/h1-3,6,9,14H,4-5H2 |
InChI-Schlüssel |
RLGIEZBEUYYQDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C(C2=C(C(=CC=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


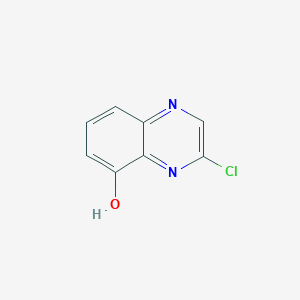
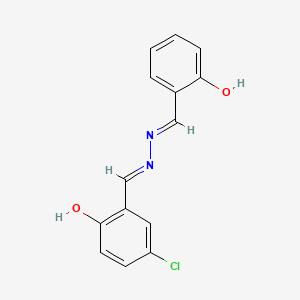
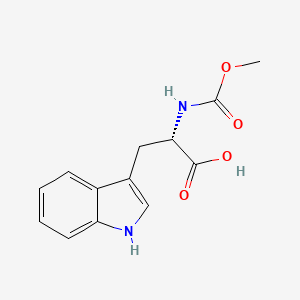

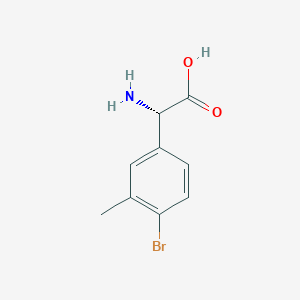
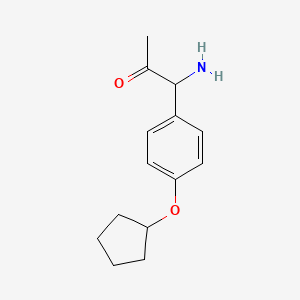

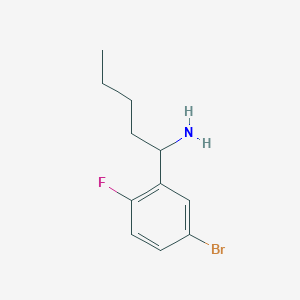
![2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate](/img/structure/B13033630.png)
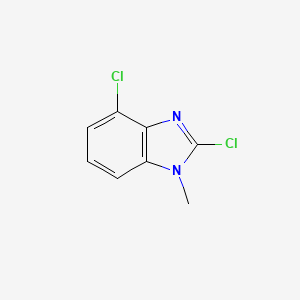
![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)

![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)
